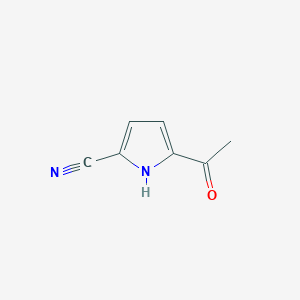

5-acetyl-1H-pyrrole-2-carbonitrile

説明

Significance of the Pyrrole (B145914) Core in Heterocyclic Chemistry Research

The pyrrole ring, a five-membered aromatic heterocycle with the formula C₄H₄NH, is a fundamental building block in a vast number of biologically active molecules and synthetic materials. alliedacademies.orglucp.net Its presence in natural products like heme, chlorophyll, and vitamin B12 underscores its vital role in biological systems. scitechnol.com In the field of drug discovery, the pyrrole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. mdpi.comrsc.org

The versatility of the pyrrole ring has led to the development of numerous pharmaceuticals with diverse therapeutic applications, including antibacterial, antiviral, anti-inflammatory, and anticancer agents. alliedacademies.orgnih.gov The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution reactions, providing a handle for chemists to introduce various functional groups and modify its biological activity. nih.govmsu.edu The ongoing exploration of pyrrole chemistry continues to yield novel compounds with significant potential in medicine and materials science. rsc.org

Role of Acetyl and Carbonitrile Moieties in Pyrrole Derivatives

The introduction of acetyl and carbonitrile groups onto the pyrrole core, as in 5-acetyl-1H-pyrrole-2-carbonitrile, significantly influences the molecule's electronic properties and reactivity.

The acetyl group (-COCH₃) is a strong electron-withdrawing group. Its presence on the pyrrole ring decreases the electron density of the aromatic system, which can affect its reactivity in electrophilic substitution reactions. researchgate.nettsijournals.com In medicinal chemistry, the acetylation of molecules can enhance their ability to cross biological membranes, such as the blood-brain barrier, potentially increasing their therapeutic efficacy. wikipedia.org The acetyl group can also serve as a synthetic handle for further molecular modifications.

The combination of both an acetyl and a carbonitrile group on the pyrrole ring creates a unique electronic and steric environment, offering a rich platform for chemical exploration.

Overview of Research Trajectories for Functionalized Pyrroles

Research into functionalized pyrroles is a dynamic and continuously evolving field. nih.govresearchgate.net Key areas of investigation include the development of novel synthetic methodologies, the exploration of their medicinal applications, and their use in materials science.

Modern synthetic strategies focus on creating functionalized pyrroles with high efficiency and selectivity, often employing green chemistry principles such as multicomponent reactions and the use of environmentally benign catalysts. lucp.netrsc.org The direct C-H functionalization of the pyrrole ring is a particularly active area of research, as it allows for the introduction of various substituents without the need for pre-functionalized starting materials. nih.govresearchgate.net

In medicinal chemistry, the focus remains on discovering new pyrrole-based compounds with improved therapeutic profiles. rsc.orgnih.gov This includes the synthesis of derivatives with enhanced potency, selectivity, and pharmacokinetic properties for treating a wide range of diseases. nih.gov

Furthermore, the unique electronic and photophysical properties of functionalized pyrroles make them attractive candidates for applications in materials science, including the development of organic dyes, sensors, and electronic materials. lucp.netnih.gov The ability to tune these properties through the introduction of different functional groups is a key driver of research in this area.

特性

IUPAC Name |

5-acetyl-1H-pyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5(10)7-3-2-6(4-8)9-7/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXBOEOLBZCQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 5 Acetyl 1h Pyrrole 2 Carbonitrile Analogs

Nucleophilic Substitution Reactions

The pyrrole (B145914) ring is inherently an electron-rich aromatic system and, as such, is generally not susceptible to nucleophilic aromatic substitution. However, the presence of strong electron-withdrawing groups can, in principle, render the ring more electrophilic and thus more amenable to attack by nucleophiles. For 5-acetyl-1H-pyrrole-2-carbonitrile, the acetyl and carbonitrile groups decrease the electron density of the pyrrole ring. Despite this, direct nucleophilic displacement of a hydrogen atom on the ring is still an energetically unfavorable process.

Instead, nucleophilic attack is more likely to occur at the electrophilic carbon atom of the acetyl group's carbonyl function. This can lead to a variety of addition products, depending on the nature of the nucleophile and the reaction conditions.

In some instances, for alkyl-substituted pyrroles, nucleophilic substitution has been observed to occur at the C3 position in the presence of molecular oxygen, proceeding through a mechanism that involves the formation of a pyrrolylmethyl intermediate. acs.org However, for a heavily deactivated ring such as in this compound, this pathway is less probable.

Electrophilic Substitution Reactions on the Pyrrole Ring

Pyrrole is known for its high reactivity towards electrophiles, with substitution typically occurring at the electron-rich C2 and C5 positions due to the superior stabilization of the resulting cationic intermediate (the arenium ion). nih.govsigmaaldrich.com However, in this compound, these positions are already substituted and are adjacent to strong electron-withdrawing groups.

The acetyl and carbonitrile groups significantly deactivate the pyrrole ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects. This deactivation makes electrophilic substitution reactions on this substrate considerably more challenging compared to unsubstituted pyrrole, often requiring harsher reaction conditions. vulcanchem.com When substitution does occur, it is directed to the C3 or C4 positions, as these are the least deactivated positions on the ring. The electrophile will preferentially attack the position that leads to a more stable intermediate.

| Reaction Type | Typical Reagents | Expected Product | Notes |

|---|---|---|---|

| Halogenation | NBS, NCS | 3-halo- or 4-halo-5-acetyl-1H-pyrrole-2-carbonitrile | Reaction is sluggish due to deactivation of the pyrrole ring. |

| Nitration | HNO₃/H₂SO₄ | 3-nitro- or 4-nitro-5-acetyl-1H-pyrrole-2-carbonitrile | Requires forcing conditions; risk of oxidation. |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | Generally not feasible due to severe deactivation of the ring. | The acetyl group already present further deactivates the ring towards additional acylation. |

Oxidation Pathways of Pyrrole Carbonitriles

The oxidation of pyrrole derivatives can be complex, often leading to polymerization or ring-opening. However, with carefully chosen reagents and conditions, selective oxidation of the substituents can be achieved.

A key transformation for pyrrole carbonitriles is the hydrolysis of the nitrile group to a carboxylic acid. This reaction can be carried out under either acidic or alkaline conditions. youtube.comstudymind.co.uk

Under acidic hydrolysis, the nitrile is heated with a dilute acid, such as hydrochloric acid. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. The nitrogen from the nitrile is converted into an ammonium (B1175870) salt. studymind.co.uk

Acidic Hydrolysis: this compound + 2H₂O + H⁺ → 5-acetyl-1H-pyrrole-2-carboxylic acid + NH₄⁺

Alkaline hydrolysis involves heating the nitrile with a base, such as sodium hydroxide (B78521). This initially forms the salt of the carboxylic acid and ammonia (B1221849) gas. studymind.co.uk To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified. youtube.comstudymind.co.uk

Alkaline Hydrolysis:

this compound + OH⁻ + H₂O → 5-acetyl-1H-pyrrole-2-carboxylate salt + NH₃

5-acetyl-1H-pyrrole-2-carboxylate salt + H⁺ → 5-acetyl-1H-pyrrole-2-carboxylic acid

The mechanism for both acidic and basic hydrolysis involves the initial attack of water or hydroxide on the electrophilic carbon of the nitrile, followed by a series of proton transfers and tautomerization to form an amide intermediate, which is then further hydrolyzed. nih.gov

Reduction Chemistry of the Carbonitrile Moiety

The carbonitrile group is readily reducible to a primary amine, providing a valuable synthetic route to aminomethylpyrroles. The presence of the acetyl group on the same ring necessitates consideration of chemoselectivity.

The reduction of the nitrile in this compound to a primary amine can be accomplished using several methods.

Catalytic Hydrogenation: This is a common industrial method where the nitrile is treated with hydrogen gas in the presence of a metal catalyst, such as nickel or platinum, often under high pressure and temperature. youtube.com This method would likely also reduce the acetyl group to an alcohol.

Chemical Reduction:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that can effectively reduce nitriles to primary amines. The reaction is typically carried out in a dry ether solvent, followed by an acidic workup. youtube.com LiAlH₄ will also reduce the acetyl group.

Diisopropylaminoborane (B2863991): In the presence of a catalytic amount of lithium borohydride, diisopropylaminoborane can reduce a variety of aromatic and aliphatic nitriles to their corresponding primary amines in excellent yields. acs.orgresearchgate.net This reagent system has been shown to be effective for nitriles with electron-withdrawing groups. acs.orgresearchgate.net

The chemoselective reduction of the nitrile in the presence of the ketone or vice versa would depend on the choice of reducing agent and reaction conditions. For instance, milder reducing agents might selectively reduce the ketone over the nitrile. Conversely, specific conditions can be found to favor the reduction of the nitrile.

| Reaction | Reagent | Product | Reference |

|---|---|---|---|

| Nitrile to Primary Amine | 1. LiAlH₄, dry ether; 2. H₃O⁺ | 5-(1-hydroxyethyl)-1H-pyrrole-2-methanamine | youtube.com |

| Nitrile to Primary Amine | H₂, Ni or Pt catalyst | 5-(1-hydroxyethyl)-1H-pyrrole-2-methanamine | youtube.com |

| Nitrile to Primary Amine | BH₂N(iPr)₂/cat. LiBH₄ | 5-acetyl-1H-pyrrole-2-methanamine (potential for chemoselectivity) | acs.orgresearchgate.net |

Cycloaddition Reactions

Pyrroles can participate as the 4π-electron component (diene) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. However, the aromatic character of the pyrrole ring means that it is generally a reluctant diene. The reactivity can be enhanced by the presence of electron-withdrawing groups on the nitrogen atom. researchgate.net

For this compound, the electron-withdrawing groups on the carbon framework decrease the electron density of the diene system. This would make it less reactive in a normal-electron-demand Diels-Alder reaction with an electron-poor dienophile. However, it could potentially participate in an inverse-electron-demand Diels-Alder reaction with an electron-rich dienophile.

Intramolecular Diels-Alder reactions of pyrrole derivatives have been shown to proceed, offering a route to complex fused-ring systems. researchgate.net The viability of a cycloaddition reaction with this compound would be highly dependent on the nature of the dienophile and the reaction conditions, with thermal or Lewis acid-catalyzed conditions often being necessary to overcome the inherent lack of reactivity of the pyrrole ring as a diene. researchgate.net It has been noted that cycloaddition reactions of pyrroles with alkenes can be limited by the thermodynamic instability of the resulting cycloadducts.

Derivatization Strategies for Enhanced Functionality

Derivatization of the this compound scaffold focuses on leveraging the reactivity of its acetyl and nitrile groups. These strategies aim to build molecular complexity and introduce new physicochemical properties. Key approaches include the incorporation of thio-functionalized appendages and the annulation of additional heterocyclic rings, such as pyridines and pyrimidines, onto the pyrrole framework.

The introduction of sulfur-containing functional groups onto the pyrrole ring can be achieved through several synthetic routes. These methods often utilize the reactivity of positions activated by the electron-withdrawing acetyl and cyano groups.

One prominent strategy involves the nucleophilic addition of sulfur-based nucleophiles. Research has demonstrated the synthesis of 2-[(2-hydroxyethyl)thio]- and 2-[(2-aminoethyl)thio]-5-aryl-1H-pyrrole-3-carbonitriles starting from phenacyl malononitrile (B47326) derivatives, which are structural precursors to the target pyrrole. acs.org In these syntheses, reagents like 2-mercaptoethanol (B42355) or 2-aminoethanethiol hydrochloride react in the presence of a base, such as potassium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) to yield the corresponding thioether derivatives. acs.org Another approach involves the reaction with 2-mercaptoacetic acid to produce [(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids. acs.org

A powerful method for creating a fused sulfur-containing ring is the Gewald reaction. This multicomponent reaction typically involves the condensation of a ketone with an α-cyano ester or dinitrile in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.org For a substrate like this compound, the acetyl group can act as the ketone component. A modified Gewald reaction using cyanoacetone has been successfully employed to synthesize 3-acetyl-2-aminothiophenes, demonstrating the feasibility of this transformation. nih.govmdpi.com Applying this to a pyrrole derivative would lead to the formation of a fused thieno[2,3-b]pyrrole system, a significant structural modification.

Furthermore, visible-light-mediated photocatalysis offers a modern approach for synthesizing thio-functionalized pyrroles from β-ketodinitriles and thiophenols, indicating a pathway for introducing arylthio side chains under mild conditions. bohrium.comnih.gov

Table 1: Synthesis of Thio-Functionalized Pyrrole Derivatives

| Starting Material Analog | Sulfur Reagent | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-(2-Oxo-2-arylethyl)malononitriles | 2-Aminoethanethiol hydrochloride | K₂CO₃, TBAB, Dioxane, rt | 2-[(2-Aminoethyl)thio]-5-aryl-1H-pyrrole-3-carbonitriles | acs.org |

| 2-(2-Oxo-2-arylethyl)malononitriles | 2-Mercaptoethanol | K₂CO₃, TBAB, Dioxane, rt | 2-[(2-Hydroxyethyl)thio]-5-aryl-1H-pyrrole-3-carbonitriles | acs.org |

| 2-(2-Oxo-2-arylethyl)malononitriles | 2-Mercaptoacetic acid | K₂CO₃, TBAB, Dioxane, rt | 2-[(3-Cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids | acs.org |

| Cyanoacetone & 1,4-Dithianyl-2,5-diols | Elemental Sulfur (implicit in precursor) | Triethylamine, DMF, 60 °C | 3-Acetyl-2-aminothiophenes | nih.govmdpi.com |

| β-Ketodinitriles | Thiophenols | Eosin (B541160) Y, Green Light | Thio-functionalized pyrroles | bohrium.comnih.gov |

The construction of fused ring systems, particularly pyrrolo[2,3-b]pyridines (7-azaindoles) and pyrrolo[2,3-d]pyrimidines, is a cornerstone of medicinal chemistry, as these scaffolds are present in numerous biologically active compounds. The synthesis of these fused systems often begins with a suitably functionalized pyrrole, such as a 2-aminopyrrole-3-carbonitrile derivative, which can be generated from this compound.

Pyrrolo[2,3-b]pyridines: The synthesis of the pyrrolo[2,3-b]pyridine core can be achieved by reacting a 2-amino-1H-pyrrole-3-carbonitrile analog with various precursors. A common method involves condensation with 2-arylidenemalononitriles in the presence of a base like piperidine. This reaction proceeds to form the fused pyridine (B92270) ring, yielding highly substituted 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitriles. wikipedia.org These compounds are of significant interest due to their structural similarity to known kinase inhibitors. nih.gov

Pyrrolo[2,3-d]pyrimidines: The pyrrolo[2,3-d]pyrimidine scaffold is a key component of many therapeutic agents, including JAK inhibitors. bohrium.com A versatile route to this system involves a one-pot, three-component reaction. For instance, the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and a barbituric acid derivative, catalyzed by tetra-n-butylammonium bromide (TBAB), efficiently produces polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. researchgate.net

Another critical synthetic strategy involves the cyclization of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate. This key building block can be synthesized from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol by reacting it with phosphorus oxychloride. bohrium.com Subsequent derivatization, often through Buchwald-Hartwig C-N cross-coupling reactions, allows for the introduction of various amine substituents at the 4-position, leading to a diverse library of potent kinase inhibitors. mdpi.com Further modifications can lead to complex tricyclic systems, such as pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidines, expanding the chemical space for drug discovery. nih.gov

Table 2: Synthesis of Fused Pyrrole Heterocycles

| Target Fused System | Pyrrole Precursor Type | Reagents | Key Reaction Type | Reference |

|---|---|---|---|---|

| Pyrrolo[2,3-b]pyridine | 2-Amino-1H-pyrrole-3-carbonitrile analog | 2-Arylidenemalononitriles, Piperidine | Condensation/Cyclization | wikipedia.org |

| Pyrrolo[2,3-d]pyrimidine | 6-Amino-1,3-dimethyluracil | Arylglyoxals, Barbituric acid derivatives, TBAB | One-pot, Three-component reaction | researchgate.net |

| Pyrrolo[2,3-d]pyrimidine | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Various amines | Buchwald-Hartwig C-N Cross-Coupling | mdpi.com |

| Tricyclic Pyrrolo[2,3-d]pyrimidine | Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | Amine derivatives | Cyclization | nih.gov |

Spectroscopic Characterization Methodologies for 5 Acetyl 1h Pyrrole 2 Carbonitrile

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering direct insight into the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. In the analysis of 5-acetyl-1H-pyrrole-2-carbonitrile, the FT-IR spectrum displays characteristic absorption bands that confirm the presence of its key structural features. Notably, strong absorptions corresponding to the nitrile (C≡N) and acetyl (C=O) groups are observed.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Assignment of Vibrational Frequencies (e.g., C=O, C≡N, N-H bands)

The assignment of specific vibrational frequencies in the FT-IR spectrum of this compound allows for the definitive identification of its functional groups. The presence of a strong absorption band at approximately 2220 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration. Another strong band is observed around 1680 cm⁻¹, which is assigned to the C=O (carbonyl) stretch of the acetyl group. Furthermore, the N-H stretching vibration of the pyrrole (B145914) ring is typically observed in the region of 3200-3400 cm⁻¹. researchgate.net

Table 1: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch | Pyrrole N-H | 3200-3400 |

| C≡N Stretch | Nitrile | ~2220 |

| C=O Stretch | Acetyl | ~1680 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to each type of proton in the molecule, confirming its structure. The proton attached to the nitrogen atom of the pyrrole ring (N-H) typically appears as a broad signal far downfield, around δ 11.5 ppm. The protons on the pyrrole ring, known as olefinic protons, resonate in the region of δ 6.5–7.5 ppm. The methyl protons of the acetyl group are observed upfield, at approximately δ 2.5 ppm.

Table 2: ¹H NMR Chemical Shifts for this compound

| Proton Type | Functional Group | Approximate Chemical Shift (δ ppm) |

| Pyrrole N-H | N-H | ~11.5 |

| Olefinic H | Pyrrole Ring C-H | 6.5–7.5 |

| Methyl H | Acetyl CH₃ | ~2.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. While specific experimental ¹³C NMR data for this compound are not available in the reviewed literature, expected chemical shift regions can be predicted based on the functional groups present. The carbonyl carbon of the acetyl group is expected to have the most downfield shift. The carbons of the pyrrole ring and the carbon of the nitrile group would appear in the intermediate region, while the methyl carbon of the acetyl group would be the most upfield signal. For comparison, the carbonyl carbon in the related compound 2-acetylpyrrole (B92022) appears at δ 188.46 ppm, while the pyrrole ring carbons resonate between δ 110-132 ppm and the acetyl methyl carbon is found at δ 25.43 ppm. nih.govchemicalbook.com

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Functional Group | Predicted Chemical Shift (δ ppm) |

| Carbonyl C | C=O | >180 |

| Aromatic C | Pyrrole Ring | 110-140 |

| Nitrile C | C≡N | 110-125 |

| Methyl C | Acetyl CH₃ | 20-30 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, DEPT)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable information about the connectivity and spatial relationships of atoms within a molecule. For a structure like this compound, with a molecular formula of C₇H₆N₂O, these techniques are essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds (²J or ³J coupling). sdsu.edu In the case of this compound, the primary expected correlation would be a cross-peak between the two protons on the pyrrole ring, H3 and H4, which are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to (¹J coupling). sdsu.edu This is a powerful tool for assigning carbon signals based on their corresponding, and more easily assigned, proton signals. For this molecule, HSQC would show correlations between the pyrrole ring protons (H3, H4) and their respective carbons (C3, C4), as well as a correlation between the acetyl methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J). youtube.com This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. Key HMBC correlations would be expected from the acetyl methyl protons to both the acetyl carbonyl carbon and the C5 carbon of the pyrrole ring. The pyrrole N-H proton would also show correlations to adjacent carbons (C2, C5), confirming the substituent positions.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. uvic.ca A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. For this compound, the C3 and C4 carbons would appear as positive CH peaks, and the acetyl methyl carbon as a positive CH₃ peak. Quaternary carbons, such as C2, C5, the acetyl carbonyl, and the nitrile carbon, would be absent from DEPT spectra.

The following table summarizes the predicted 2D NMR correlations for this compound.

Table 1: Predicted 2D NMR Correlations for this compound

| Technique | Correlating Protons | Correlating Carbons (or Protons) | Type of Information |

|---|---|---|---|

| COSY | H3 | H4 | Identifies adjacent protons on the pyrrole ring. |

| HSQC | H3 | C3 | Connects proton to its directly attached carbon. |

| H4 | C4 | Connects proton to its directly attached carbon. | |

| -CH₃ | -CH₃ Carbon | Connects acetyl protons to their carbon. | |

| HMBC | -CH₃ | Acetyl C=O, C5 | Confirms position of the acetyl group. |

| H3 | C2, C4, C5 | Confirms ring connectivity and substituent position. | |

| H4 | C2, C3, C5 | Confirms ring connectivity and substituent position. |

Variable Temperature NMR Studies

Variable Temperature (VT) NMR studies involve acquiring NMR spectra at different temperatures to investigate dynamic processes within a molecule. Such processes can include conformational changes, tautomerism, or hindered rotation around single bonds, which may occur on the same timescale as the NMR experiment.

For this compound, a potential area of investigation using VT-NMR would be the rotation of the acetyl group around the C5-C(O) bond. At low temperatures, this rotation might be slow enough to be "frozen out" on the NMR timescale. If the acetyl group is not perpendicular to the pyrrole ring, this could potentially lead to the observation of distinct signals for the two pyrrole ring protons (H3 and H4) if their environments become non-equivalent. As the temperature is increased, the rate of rotation would increase, leading to a broadening of these signals, followed by their coalescence into sharper, time-averaged signals at higher temperatures. No specific experimental data on VT-NMR studies for this compound are publicly available.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a fundamental tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov

Electron Impact Mass Spectrometry (EI-MS)

In Electron Impact Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. arkat-usa.org The resulting mass spectrum displays the molecular ion (M⁺·) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

For this compound (Molecular Weight: 134.14 g/mol ), the EI-MS spectrum is expected to show a molecular ion peak at m/z = 134. The primary fragmentation pathways would likely involve the cleavage of the acetyl group, a common fragmentation for ketones. libretexts.org

Key predicted fragments include:

[M-15]⁺ (m/z 119): Resulting from the loss of a methyl radical (·CH₃) from the acetyl group. This is a very common fragmentation for methyl ketones.

[M-43]⁺ (m/z 91): Resulting from the loss of an acetyl radical (·COCH₃). This would leave a pyrrole-2-carbonitrile (B156044) radical cation.

m/z 43: The acetyl cation ([CH₃CO]⁺) itself is a very stable acylium ion and is often observed as a prominent peak for compounds containing an acetyl group.

Table 2: Predicted EI-MS Fragmentation for this compound

| m/z | Proposed Fragment Identity | Comments |

|---|---|---|

| 134 | [C₇H₆N₂O]⁺· | Molecular Ion (M⁺·) |

| 119 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |

| 91 | [M - COCH₃]⁺ | Loss of the acetyl radical. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental composition from its exact mass. While low-resolution MS might identify the nominal mass as 134, HRMS can distinguish this compound from other isomers or compounds with the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₇H₆N₂O. The calculated monoisotopic (exact) mass for the protonated molecule [M+H]⁺ would be used to confirm the elemental composition. An experimental HRMS measurement that matches this calculated value provides strong evidence for the assigned chemical formula.

Table 3: HRMS Data for this compound

| Ion Formula | Calculated Exact Mass | Technique Purpose |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). The technique is particularly useful for analyzing compounds with conjugated systems and chromophores.

Advanced Structural Elucidation and Solid State Studies

X-ray Crystallography of 5-acetyl-1H-pyrrole-2-carbonitrile Derivatives

X-ray crystallography is a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Studies on derivatives of this compound provide critical insights into their molecular structure and supramolecular assembly.

The molecular conformation and geometry of pyrrole (B145914) derivatives are defined by key bond lengths, bond angles, and torsion angles.

In a study of ethyl 4-acetyl-5-methyl-3-phenyl-1H-pyrrole-2-carboxylate monohydrate, a related pyrrole derivative, the pyrrole ring was found to be slightly distorted from ideal C₂ᵥ symmetry. nih.gov The non-hydrogen substituent atoms are largely coplanar with the pyrrole ring, with the significant exception of the phenyl group, which is oriented almost perpendicular to the ring's plane. nih.gov

For comparison, in a more complex heterocyclic system, 5-acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile, the asymmetric unit contains two crystallographically independent molecules (A and B). nih.govresearchgate.net The central dihydropyridine (B1217469) ring in both molecules adopts a conformation close to a screw-boat. nih.gov The orientation of the substituent rings relative to the central ring is a defining feature. For instance, in molecule A, the phenyl and bromophenyl rings form dihedral angles of 64.0 (4)° and 86.3 (4)°, respectively, with the dihydropyridine ring's mean plane. nih.gov

Table 1: Selected Dihedral Angles in a Tetrahydropyridine Derivative

| Molecule | Ring 1 (Phenyl) Dihedral Angle (°) | Ring 2 (Bromophenyl) Dihedral Angle (°) |

|---|---|---|

| A | 64.0 (4) | 86.3 (4) |

| B | 77.2 (4) | 83.9 (4) |

Data sourced from a study on 5-acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. nih.gov

Hydrogen bonds are primary drivers in the formation of predictable supramolecular structures in pyrrole derivatives. In the crystal structure of ethyl 4-acetyl-5-methyl-3-phenyl-1H-pyrrole-2-carboxylate monohydrate, three strong hydrogen bonds link the pyrrole and water molecules, creating infinite chains. nih.gov These interactions form distinct ring and chain patterns that define the crystal's architecture. nih.gov

Similarly, in the crystal of 5-acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile, molecules are linked by pairs of N—H⋯O hydrogen bonds, which form a dimeric structure characterized by an R²₂(16) ring motif. nih.govresearchgate.net These dimers are further connected by additional N—H⋯O and N—H⋯N hydrogen bonds, extending the structure into chains along the c-axis. nih.govresearchgate.net

Weaker intermolecular forces, including C-H···π and halogen···π interactions, play a significant role in reinforcing the crystal structure. These interactions are generally understood to be driven by a combination of electrostatic and dispersion forces. mdpi.com

C-H···π Interactions : In the structure of ethyl 4-acetyl-5-methyl-3-phenyl-1H-pyrrole-2-carboxylate monohydrate, two distinct intermolecular C-H···π interactions provide cohesion between the hydrogen-bonded chains. nih.gov The C-H group acts as a weak hydrogen bond donor, interacting with the electron cloud of a π-system. mdpi.com

C-Br···π Interactions : The crystal packing of 5-acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile is notably stabilized by C—Br⋯π interactions that occur between the hydrogen-bonded chains. nih.govresearchgate.net

For 5-acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile, the packing involves dimers formed by N—H⋯O hydrogen bonds, which are then assembled into chains. nih.govresearchgate.net These chains are further stabilized by C—Br⋯π interactions, demonstrating a hierarchical assembly of supramolecular structures. nih.govresearchgate.net In other related structures, such as certain pyridine-2-carboxamides, hydrogen-bonded chains can interlock through π-π stacking interactions between aromatic rings to form sheets. nih.gov

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact.

For the two independent molecules (A and B) of 5-acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile, Hirshfeld surfaces and their corresponding 2D fingerprint plots were generated to visualize the intermolecular interactions. nih.gov Bright red spots on the dₙₒᵣₘ mapped surface indicate close contacts, such as N—H⋯O, N—H⋯N, and C—H⋯N interactions. nih.gov

Analysis of 5-acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile showed that H⋯H, C⋯H/H⋯C, O⋯H/H⋯O, Br⋯H/H⋯Br, and N⋯H/H⋯N interactions were the most significant contributors to the crystal packing. nih.govresearchgate.net In another related compound, a thieno[2,3-b]pyridine (B153569) derivative, H⋯H interactions were found to be the main contributors to the crystal packing. nih.gov

Table 2: Decomposed Hirshfeld Surface Contacts for a Related Pyrimidine Derivative

| Interaction Type | Contribution (%) |

|---|---|

| H⋯H | 34.9 |

| O⋯H/H⋯O | 19.2 |

| C⋯H/H⋯C | 11.9 |

| Cl⋯H/H⋯Cl | 10.7 |

| N⋯H/H⋯N | 10.4 |

Data sourced from a study on 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, illustrating typical contact contributions. researchgate.net

Table of Compounds Mentioned

Computational and Theoretical Investigations of 5 Acetyl 1h Pyrrole 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. DFT has proven to be a reliable approach for predicting molecular properties with a favorable balance between accuracy and computational cost.

For molecules like 5-acetyl-1H-pyrrole-2-carbonitrile, DFT calculations are typically employed to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties. While specific DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodology is well-established through studies on analogous compounds. For instance, research on similar pyrrole (B145914) derivatives, such as 5-Acetyl-2,4-Dimethyl-1H-Pyrrole-3-Carboxylic acid (ADPC), often utilizes the B3LYP functional with a basis set like 6-311++G(d,p) to achieve reliable results. evitachem.com Such calculations provide the foundation for the analyses described in the following sections.

Optimized Geometrical Parameters and Conformational Analysis

A crucial step in computational chemistry is geometry optimization, which locates the minimum energy arrangement of atoms in a molecule. This process yields key geometrical parameters, including bond lengths, bond angles, and dihedral (torsional) angles. For this compound, the planarity of the pyrrole ring and the orientation of the acetyl and cyano substituents are of primary interest.

Conformational analysis, an extension of geometry optimization, explores different spatial arrangements (conformers) of the molecule that arise from rotation around single bonds, such as the bond connecting the acetyl group to the pyrrole ring. By calculating the energy of each conformer, the most stable, lowest-energy structure can be identified. The presence of both an electron-withdrawing cyano group and an acetyl group influences the geometry of the pyrrole ring, potentially causing slight deviations from the planarity observed in unsubstituted pyrrole.

The table below presents typical geometrical parameters that would be determined for the most stable conformer of this compound through DFT calculations.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: The values in this table are illustrative, based on standard bond lengths and angles from computational studies of similar pyrrole structures, as specific published data for this exact molecule is limited.)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | N1-C2 | ~1.37 Å |

| Bond Length | C2-C3 | ~1.42 Å |

| Bond Length | C3-C4 | ~1.38 Å |

| Bond Length | C4-C5 | ~1.41 Å |

| Bond Length | C5-N1 | ~1.38 Å |

| Bond Length | C5-C(Acetyl) | ~1.48 Å |

| Bond Length | C(Acetyl)=O | ~1.23 Å |

| Bond Length | C2-C(Cyano) | ~1.44 Å |

| Bond Length | C(Cyano)≡N | ~1.16 Å |

| Bond Angle | C5-N1-C2 | ~109° |

| Bond Angle | N1-C2-C3 | ~108° |

| Dihedral Angle | C4-C5-C(Acetyl)=O | ~180° (for planar conformer) |

Prediction of Spectroscopic Data (e.g., NMR chemical shifts, UV-Vis spectra)

Computational methods are invaluable for predicting spectroscopic data, which helps in the interpretation of experimental results.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Experimental ¹H NMR data for this compound shows characteristic signals for the pyrrolic N-H proton (~11.5 ppm), the olefinic protons on the ring (6.5–7.5 ppm), and the acetyl methyl protons (~2.5 ppm). evitachem.com Computational predictions would aim to replicate these values, aiding in the precise assignment of each peak.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range. The calculation provides the excitation energies and oscillator strengths for transitions between molecular orbitals. For pyrrole derivatives, these transitions are often of the π → π* type. For example, the UV-Vis spectrum for a related compound, 1H-Pyrrole-2-carboxylic acid, shows a significant absorption peak around 260 nm. nist.gov TD-DFT calculations for this compound would predict the wavelength of maximum absorption (λmax) and help identify the specific molecular orbitals involved in the electronic excitation.

Table 2: Predicted Spectroscopic Data for this compound (Note: Predicted values are illustrative, based on typical results from TD-DFT calculations for substituted pyrroles.)

| Spectroscopic Property | Predicted Value | Corresponding Transition |

|---|---|---|

| UV-Vis λmax | ~280-320 nm | π → π* (HOMO → LUMO) |

| ¹H NMR Chemical Shift (N-H) | ~11-12 ppm | Pyrrole N-H proton |

| ¹H NMR Chemical Shift (Ring C-H) | ~6.5-7.5 ppm | Pyrrole C3-H and C4-H protons |

| ¹H NMR Chemical Shift (CH₃) | ~2.5 ppm | Acetyl methyl protons |

Electronic Structure Analysis

Beyond geometry and spectra, computational methods elucidate the distribution of electrons within the molecule, which is key to understanding its stability, reactivity, and electronic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

Table 3: Illustrative Frontier Molecular Orbital Energies (Note: Values are representative for substituted pyrroles as seen in related computational studies. researchgate.netresearchgate.net Specific values for this compound require dedicated calculation.)

| Parameter | Illustrative Energy Value (eV) |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.0 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and charge distribution by transforming the calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. A key feature of NBO analysis is its ability to quantify the stabilizing effects of electron delocalization, also known as hyperconjugation.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface analysis is a computational tool used to visualize the charge distribution of a molecule and to predict its reactive behavior towards electrophilic and nucleophilic attacks. The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, typically colored in shades of blue).

For this compound, a theoretical MEP analysis would be instrumental in identifying its reactive sites. It is anticipated that the oxygen atom of the acetyl group and the nitrogen atom of the nitrile group would exhibit the most negative potential, indicating them as the primary sites for electrophilic attack. Conversely, the hydrogen atom attached to the pyrrole nitrogen and the regions around the pyrrole ring protons would likely show a positive potential, suggesting their susceptibility to nucleophilic attack.

Fukui Function Analysis for Reactive Sites

Fukui function analysis is a concept within density functional theory (DFT) that helps in predicting the local reactivity of a molecule. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This analysis is crucial for identifying the most probable sites for electrophilic, nucleophilic, and radical attacks.

A Fukui function analysis for this compound would involve calculating the condensed Fukui functions for each atomic site. These calculations would help in pinpointing the specific atoms that are most likely to act as electrophiles or nucleophiles. Based on the electron-withdrawing nature of the acetyl and nitrile groups, it is expected that the carbon atoms of these groups would be susceptible to nucleophilic attack, while the nitrogen and oxygen atoms would be more prone to electrophilic attack.

Detailed Fukui function calculations for this compound have not been reported in available scientific literature. However, the application of this method to various organic molecules has proven to be a reliable predictor of their chemical reactivity.

Molecular Stability and Tautomeric Equilibrium Studies

Tautomerism is a phenomenon where a single chemical compound can exist in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For this compound, the potential for tautomerism exists.

The compound can theoretically exist in different tautomeric forms, with the most common being the 1H-pyrrole form. nih.gov It has been noted that the 1H-pyrrole tautomer is the dominant form, which can be attributed to the aromatic stabilization gained from the delocalization of the nitrogen's lone pair of electrons within the pyrrole ring. nih.gov The presence of electron-withdrawing acetyl and nitrile groups can influence the aromaticity of the pyrrole ring, but the 1H-pyrrole form is generally favored. nih.gov

Computational studies, often employing DFT methods, can be used to calculate the relative energies of the different possible tautomers of this compound to determine their relative stabilities and predict the equilibrium distribution. Such studies would provide quantitative insights into the tautomeric preferences of the molecule in various environments.

| Property | Value/Description | Source |

| Dominant Tautomer | 1H-pyrrole | nih.gov |

| Reason for Dominance | Aromatic stabilization from nitrogen's lone pair delocalization | nih.gov |

Crystallographic Software Applications (e.g., SHELXT, SHELXL, ORTEP, PLATON, Mercury)

The determination of the three-dimensional structure of a molecule through single-crystal X-ray diffraction is a powerful technique that provides precise information about bond lengths, bond angles, and intermolecular interactions. The process from data collection to the final structural model involves a suite of specialized software.

While a crystal structure for this compound has not been reported in the Cambridge Structural Database, the following software would be essential in its determination:

SHELXT and SHELXL : These programs are pivotal for solving and refining the crystal structure. SHELXT is used for the initial solution of the phase problem to obtain a preliminary structural model. SHELXL is then employed for the refinement of this model against the experimental diffraction data, optimizing atomic coordinates, and displacement parameters.

ORTEP (Oak Ridge Thermal-Ellipsoid Plot Program) and Mercury : These are visualization tools used to generate graphical representations of the crystal structure. ORTEP is widely used to create thermal ellipsoid plots that depict the anisotropic displacement of atoms. Mercury offers a wide range of tools for the 3D visualization and analysis of crystal structures, including the exploration of intermolecular interactions.

PLATON : This is a multipurpose crystallographic tool that can be used for a variety of tasks, including the validation of the crystal structure, analysis of hydrogen bonding, and the generation of publication-ready tables and plots.

The application of this software suite to a suitable single crystal of this compound would yield a detailed and accurate three-dimensional model of the molecule, providing invaluable information about its solid-state conformation and packing.

Applications of 5 Acetyl 1h Pyrrole 2 Carbonitrile in Advanced Chemical Research

Organic Synthesis as a Versatile Building Block

In the realm of organic synthesis, substituted pyrroles are highly prized as versatile starting materials and intermediates. researchgate.net 5-acetyl-1H-pyrrole-2-carbonitrile exemplifies this utility, serving as a foundational scaffold for the construction of a wide array of organic molecules. evitachem.com Its importance lies in the strategic placement of two distinct functional groups on the pyrrole (B145914) core, which can be selectively manipulated to build molecular complexity. evitachem.com

The true synthetic power of this compound is realized in its role as a precursor to a multitude of structurally diverse heterocyclic compounds. The dual functionality of the molecule allows chemists to perform a variety of chemical transformations.

The acetyl group is a key handle for carbon-carbon bond formation. It can readily participate in condensation reactions, such as Knoevenagel or Claisen condensations, to extend the carbon framework. evitachem.com For instance, in reactions analogous to those with related 2-formylpyrroles, the acetyl group can react to form enaminones. These intermediates can then undergo intramolecular cyclization to yield complex, fused heterocyclic systems like indolizines and pyrrolo[1,2-a]pyrazines. nih.gov

The cyano group offers a different set of synthetic possibilities. It is a versatile functional group that can undergo several transformations:

Nucleophilic additions: The carbon-nitrogen triple bond can be attacked by nucleophiles. cymitquimica.com

Hydrolysis: The nitrile can be hydrolyzed to form a carboxylic acid, introducing a new functional group. evitachem.com

Reduction: The cyano group can be reduced to an aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H) or further to an aminomethyl group. nih.govnih.gov This aldehyde can then serve as a point for further modification. nih.gov

Cyclization: The nitrile can be incorporated into a new ring system, participating in cyclization reactions to form various azoles. evitachem.com

Through the selective and sequential reaction of these functional groups, a single starting material can give rise to a broad library of different heterocyclic structures. eurekaselect.com

Building upon its role as a precursor, this compound functions as a critical intermediate in multi-step syntheses of complex molecules. evitachem.com The pyrrole core acts as a stable scaffold upon which chemists can elaborate. The ability to perform regioselective chemistry at the acetyl and cyano positions, as well as potentially on the pyrrole ring itself, makes it an ideal starting point for constructing molecules with precisely defined architectures. evitachem.comnih.gov Its use allows for a modular approach to synthesis, where different fragments can be added sequentially to build up the final, complex target.

Materials Science Research

The unique electronic and structural features of pyrrole-based compounds have made them a focus of materials science research. researchgate.neteurekaselect.com this compound, with its specific functionalization, is a compound of interest for developing new materials with tailored properties. evitachem.com

Pyrrole itself is the monomer for polypyrrole, a well-known conducting polymer. The incorporation of functionalized pyrrole units like this compound into polymer chains is an area of active exploration. The acetyl and cyano groups offer potential sites for polymerization or for grafting the pyrrole unit onto other polymer backbones. This could lead to the development of new polymers and coatings with modified properties, such as enhanced thermal stability, altered solubility, or specific electronic characteristics derived from the pyrrole core.

The electronic properties of the pyrrole ring are significantly influenced by its substituents. evitachem.com The presence of two strong electron-withdrawing groups, the acetyl (-COCH₃) and cyano (-C≡N) groups, substantially modulates the electron density of the aromatic pyrrole ring. evitachem.com This modification of the electronic structure makes derivatives of this compound intriguing candidates for advanced materials where precise control over electronic behavior is crucial. The cyano group is a particularly potent electron acceptor and can play a key role in creating materials with specific charge-transport properties, which are desirable in the field of organic electronics and semiconductors. cymitquimica.com

Research in Medicinal Chemistry as a Synthetic Intermediate

Pyrrole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents. evitachem.comeurekaselect.com The pyrrole-carbonitrile motif, in particular, is found in various compounds investigated for biological activity. nih.govnih.gov In this context, this compound serves as a valuable synthetic intermediate for the discovery and development of new therapeutic agents. evitachem.com

The compound's utility stems from its capacity to act as a versatile scaffold for generating libraries of related molecules for structure-activity relationship (SAR) studies. nih.gov By systematically modifying the acetyl and cyano groups, medicinal chemists can synthesize a wide range of analogues to probe the molecular interactions with a biological target and optimize for potency and other desirable drug-like properties.

For example, synthetic strategies using related pyrrole building blocks have been employed to create fused heterocyclic systems such as pyrrolo[1,2-a]pyrazines, which have demonstrated potent antifungal activity against several Candida species. nih.gov The ability to use a functionalized pyrrole as a starting point to access complex, biologically active scaffolds highlights the importance of intermediates like this compound in the drug discovery process. nih.govnih.gov

Synthesis of Compounds with Potential Biological Activities

Pyrrole derivatives are recognized as important building blocks for the creation of compounds with a wide range of biological activities and for the development of pharmaceutical drugs. nih.gov Various synthetic methods, including the Hantzsch and Paal-Knorr pyrrole syntheses and cycloaddition reactions, are employed to create these valuable molecules. nih.gov The use of catalysts, such as nanoparticles and heterogeneous catalysts, is often necessary to achieve the desired pyrrole structures. nih.gov

Research has demonstrated the synthesis of a series of biologically active pyrrole derivatives, showcasing the potential of the pyrrole scaffold in medicinal chemistry. acs.org For instance, compounds such as 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids, 2-[(2-hydroxyethyl)-thio]-5-aryl-1H-pyrrole-3-carbonitriles, and 2-[(2-amino-ethyl)thio]-5-aryl-1H-pyrrole-3-carbonitriles have been synthesized and evaluated for their biological effects. acs.orgnih.gov These syntheses often involve the reaction of precursor molecules like 2-(2-oxo-2-arylethyl)malononitriles with various reagents under specific conditions. acs.org

The following table provides examples of synthesized pyrrole derivatives with potential biological activities, though not directly synthesized from this compound, they illustrate the synthetic possibilities of related structures.

| Compound Class | Example of Synthesized Compounds | Synthesis Method |

| Thioacetic Acid Derivatives | 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids | Cycloaddition reaction of 2-mercaptoacetic acid with 2-(2-oxo-2-arylethyl)malononitriles under phase transfer catalysis conditions. acs.org |

| Thioethanol Derivatives | 2-[(2-hydroxyethyl)-thio]-5-aryl-1H-pyrrole-3-carbonitriles | Reaction of 2-mercaptoethanol (B42355) with 2-(2-oxo-2-arylethyl)malononitriles. acs.org |

| Thioethylamine Derivatives | 2-[(2-amino-ethyl)thio]-5-aryl-1H-pyrrole-3-carbonitriles | Reaction of 2-aminoethanethiol with 2-(2-oxo-2-arylethyl)malononitriles. acs.org |

| Disulfide Derivatives | 2,2′-disulfanediylbis(5-aryl-1H-pyrrole-3-carbonitriles) | Nucleophilic addition of hydrogen sulfide (B99878) to 2-(2-oxo-2-arylethyl)malononitriles. acs.orgnih.gov |

Development of Novel Chemical Scaffolds

Pyrrole derivatives serve as fundamental building blocks in the synthesis of a variety of heterocyclic compounds and are crucial for the development of novel chemical scaffolds. nih.govresearchgate.net These scaffolds are foundational structures upon which new molecules with specific properties can be built. The versatility of the pyrrole ring allows for its incorporation into more complex molecular architectures, leading to the creation of diverse compound libraries for drug discovery and materials science. lifechemicals.com

The synthesis of pyrrole-containing heterocycles can be achieved through various one-pot methods. For example, 2H-azirine-2-carbonylbenzotriazoles have been used as building blocks for the synthesis of 2-((benzotriazol-1-yl)carbonyl)pyrroles, which can then be further modified to create a range of substituted pyrrolo[1,2-c]oxazole and 1H-pyrrolo[1,2-c]imidazole derivatives. rsc.org These reactions demonstrate how a simple pyrrole precursor can be elaborated into more complex, fused heterocyclic systems.

Pyrrole-based enaminones have also been identified as key building blocks for the synthesis of indolizines and pyrrolo[1,2-a]pyrazines, which are known to exhibit potent antifungal activity. mdpi.com The strategic use of pyrrole derivatives allows for the divergent synthesis of these and other aza-bridged heterocyclic compounds. mdpi.com

Reagent in Targeted Synthesis (e.g., heteroaryl-azabicycloheptane for re-uptake inhibitors)

The development of minor-groove binders (MGBs) for DNA, which have applications as antibacterial, antifungal, antiparasitic, and anticancer agents, often involves the use of nitropyrrole-based intermediates. nih.gov These intermediates, such as ethyl 4-nitro-1H-pyrrole-2-carboxylate and its derivatives, are used in the synthesis of more complex molecules designed to bind to the minor groove of DNA. nih.gov This highlights the role of functionalized pyrroles as key components in the construction of targeted therapeutic agents.

Agricultural Chemical Research

In addition to its applications in medicinal chemistry, the pyrrole scaffold is also of significant interest in agricultural chemical research. The development of new and effective agrochemicals is crucial for ensuring food security, and pyrrole derivatives have shown promise in this area.

Formulation of Agrochemicals

The formulation of effective and stable agrochemicals is a complex process. While specific studies on the use of this compound in agrochemical formulations are not widely documented, the synthesis of novel pyrrole derivatives with insecticidal properties is an active area of research. acs.orgnih.gov The physical and chemical properties of these compounds, which can be tuned by modifying the substituents on the pyrrole ring, are critical for their formulation into usable products. The ultimate goal is to create formulations that are effective, have a long shelf life, and are safe for the environment.

Enhancing Efficacy of Pesticides and Herbicides (research focus)

A significant challenge in agriculture is the development of resistance to existing pesticides and herbicides. nih.gov Research into new active ingredients and modes of action is therefore essential. Pyrrole derivatives have been investigated as potential insecticidal agents. acs.org For example, a series of pyrrole compounds were synthesized and tested for their toxicological effects against the cotton leafworm, Spodoptera littoralis, a significant agricultural pest. acs.orgnih.gov

The bioefficacy of these compounds was evaluated, and some derivatives showed significant insecticidal activity. acs.org The following table summarizes the insecticidal bioefficacy of selected pyrrole derivatives against the 4th instar larvae of S. littoralis.

| Compound | LC₅₀ (ppm) after 72h |

| Compound 6a (a methyl-2-((3-cyano-5-aryl-1H-pyrrol-2-yl)thio)acetate derivative) | 0.5707 |

| Compound 7a (a 2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetohydrazide derivative) | 0.1306 |

| Compound 8c (a 2-{2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetyl}-N-phenylhydrazinecarbothioamide derivative) | 0.9442 |

| Compound 3c (a 2-[(2-amino-ethyl)thio]-5-aryl-1H-pyrrole-3-carbonitrile derivative) | 5.883 |

Data sourced from ACS Omega. nih.gov

These findings indicate that the pyrrole scaffold is a promising starting point for the discovery of new insecticidal agents. acs.orgnih.gov Further research in this area could lead to the development of novel pesticides that can help to manage resistant pest populations and protect crops. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

The synthesis of substituted pyrroles has traditionally been dominated by classic name reactions such as the Paal-Knorr and Hantzsch syntheses. mdpi.com While effective, these methods can sometimes lack efficiency or require harsh conditions. Future research should focus on developing more advanced, efficient, and environmentally benign synthetic strategies for 5-acetyl-1H-pyrrole-2-carbonitrile and its derivatives.

Key areas for exploration include:

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for heterocyclic compounds, including pyrrole (B145914) derivatives. eurekaselect.comnih.gov Applying this technique to the synthesis of this compound could offer a more efficient route compared to conventional heating methods. nih.gov

Multicomponent Reactions (MCRs): Designing novel MCRs would be a powerful strategy for generating molecular diversity around the this compound core. rsc.org A one-pot reaction combining several simple starting materials to construct the substituted pyrrole ring in a single step would be highly convergent and atom-economical. rsc.org

Novel Catalytic Systems: The exploration of new catalysts, such as nanomaterials or complex heterogeneous catalysts, could provide milder reaction conditions and higher yields. eurekaselect.com For instance, the use of bismuth nitrate (B79036) or copper-based catalysts has been reported for the efficient synthesis of other complex pyrroles. rsc.org

Flow Chemistry: Continuous flow synthesis could offer superior control over reaction parameters, leading to improved yields, safety, and scalability for the production of this compound.

| Synthetic Strategy | Potential Advantages | Research Focus | Relevant Findings |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved energy efficiency. | Optimization of microwave parameters (temperature, time, power) for key cyclization and substitution steps. | Microwave assistance has successfully increased yields (from 55-85% to 87-94%) in the synthesis of other pyrrole-based molecules. nih.gov |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid generation of molecular libraries. | Design of novel three- or four-component reactions to build the substituted pyrrole core in one pot. | Three-component reactions have been effectively used to synthesize other complex pyrrole systems. rsc.org |

| Advanced Catalysis | Milder reaction conditions, higher selectivity, catalyst recyclability (for heterogeneous systems). | Screening of novel metal, nano-particle, or organocatalysts for key bond-forming reactions. | Green chemistry principles are increasingly being applied to pyrrole synthesis, highlighting modern catalytic methods. eurekaselect.com |

Investigation of Undiscovered Reactivity Patterns

The true synthetic utility of this compound lies in the reactivity of its functional groups and the pyrrole ring itself. The electron-withdrawing nature of both the acetyl and cyano groups significantly modifies the electron density of the pyrrole ring, opening up avenues for reactivity that diverge from simple pyrroles. While the individual transformations of acetyl and nitrile groups are known—such as condensation or reduction of the acetyl group and hydrolysis or cyclization of the nitrile group—the combined influence of these groups is an area ripe for investigation.

Future research should target:

Tandem and Domino Reactions: Designing reactions where both the acetyl and cyano groups participate sequentially in a one-pot transformation to rapidly build complex molecular architectures.

Cycloaddition Reactions: Investigating the role of the substituted pyrrole as either a diene or dienophile in cycloaddition reactions, potentially leading to novel fused heterocyclic systems.

Selective Functionalization: Exploring the regioselectivity of further substitutions on the pyrrole ring (at the C3 and C4 positions), which is electronically influenced by the existing substituents.

Metal-Catalyzed Cross-Coupling: Utilizing the N-H bond or potentially activated C-H bonds of the pyrrole ring in modern cross-coupling reactions to append new aryl or alkyl fragments.

Advanced Computational Modeling and Machine Learning Applications in Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. For this compound, a combination of computational modeling and machine learning could accelerate the discovery of new derivatives and applications.

Predicting Reactivity and Spectra: Density Functional Theory (DFT) calculations can be employed to map the electron density distribution, predict the most likely sites for electrophilic and nucleophilic attack, and calculate spectroscopic properties (NMR, IR) to aid in characterization.

Structure-Based Drug Design: For medicinal chemistry applications, molecular docking can be used to simulate the binding of this compound derivatives to biological targets like enzymes or receptors. nih.govnih.gov This in silico screening helps prioritize which compounds to synthesize, saving time and resources.

Machine Learning for Synthesis and Property Prediction: Machine learning (ML) models are becoming increasingly important in chemistry. An ML model could be trained on a dataset of pyrrole synthesis reactions to predict the yield of new reactions involving this compound. researchgate.net Furthermore, interpretable ML models can be developed to predict the biological or material properties of virtual derivatives, helping to design new molecules with specific functions from the ground up. arxiv.org

| Computational Approach | Objective | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Calculate electronic structure, predict reactivity, and simulate spectra. | Provides fundamental understanding of the molecule's chemical behavior and aids in structural confirmation. |

| Molecular Docking | Predict binding modes and affinities of derivatives to biological targets. | Accelerates drug discovery by identifying promising candidates for synthesis and in vitro testing. nih.gov |

| Machine Learning (ML) | Predict reaction outcomes (e.g., yield) and design novel molecules with desired properties (QSPR). | Guides experimental design, optimizes synthetic routes, and enables in silico discovery of new functional molecules. researchgate.netarxiv.org |

Exploration of New Application Domains in Chemical Science

While pyrrole derivatives have been extensively explored in medicinal chemistry for applications as anticancer, antibacterial, and anti-inflammatory agents, the unique substitution pattern of this compound makes it a candidate for other advanced applications. nih.govrsc.orgmdpi.com

Future research should venture into novel domains beyond traditional pharmacology:

Materials Science: The conjugated π-system of the pyrrole ring, modified by electron-withdrawing groups, suggests potential applications in organic electronics. Derivatives could be investigated as building blocks for organic semiconductors, dye-sensitized solar cells, or nonlinear optical materials.

Chemical Sensors: The acetyl and nitrile groups provide specific sites for coordination with metal ions or interaction with other analytes. This suggests that derivatives of this compound could be developed as colorimetric or fluorescent chemosensors.

Agrochemicals: Building on findings that some pyrrole carbonitriles possess insecticidal properties, a focused effort to develop derivatives of this compound could lead to a new class of potent and selective pesticides. nih.govacs.org

Functional Dyes and Pigments: The chromophoric pyrrole core can be chemically modified to tune its absorption and emission properties across the visible spectrum, leading to the development of novel dyes for textiles, imaging, or data storage.

By pursuing these unexplored avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile platform for innovation across multiple scientific disciplines.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 5-acetyl-1H-pyrrole-2-carbonitrile?

- Methodological Answer : The compound can be synthesized via cyclization reactions or condensation processes. For example, transition metal-free ethynylation of pyrrole derivatives has been employed to generate structurally related 5-ethynylpyrrole-2-carbaldehydes, which can be functionalized further . Cyclization of 2-amino-1H-pyrrole with carbonitriles under acidic conditions (e.g., acetic acid) is another viable route, as demonstrated for analogous pyrrole-carbonitrile systems .

Q. How is this compound characterized structurally?

- Methodological Answer : Structural elucidation relies on spectroscopic techniques:

- 1H/13C NMR : Key for identifying acetyl (-COCH₃) and nitrile (-CN) groups. For example, nitrile carbons typically appear at ~115–120 ppm in 13C NMR .

- X-ray crystallography : Resolves stereochemistry and confirms substituent positioning, as seen in related pyrrole-carbaldehyde derivatives .

- HRMS : Validates molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Key precautions include:

- Storage : Inert atmosphere (argon/nitrogen) to prevent degradation .

- Handling : Use of PPE (gloves, goggles) and fume hoods to avoid inhalation/contact .

- Waste disposal : Neutralization of nitrile groups before disposal to mitigate environmental toxicity .

Advanced Research Questions

Q. How can solvent choice impact the yield and purity of this compound in cyclization reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency by stabilizing intermediates. For example, DCM achieved 83–95% yields in non-aromatic pyrrole syntheses, while protic solvents (e.g., ethanol) may hydrolyze sensitive nitrile groups . Solvent-free microwave-assisted methods could further optimize purity by reducing side reactions .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR/IR data often arise from tautomerism or polymorphism. Strategies include:

- Variable-temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism) .

- Crystallographic validation : Compare experimental vs. computed (DFT) spectra to assign ambiguous signals .

Q. How does the acetyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The acetyl group acts as an electron-withdrawing substituent, activating the pyrrole ring for nucleophilic aromatic substitution. For example, in Suzuki-Miyaura couplings, Pd-catalyzed reactions with aryl boronic acids proceed efficiently at the C-3 position due to acetyl-directed regioselectivity . Optimization of catalyst loading (e.g., Pd(PPh₃)₄ at 2 mol%) is critical to minimize deacetylation side reactions .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Pharmacological screening should include:

- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial potential : Broth microdilution assays (MIC determination) per CLSI guidelines .

- Mechanistic studies : Molecular docking to assess binding affinity for targets like EGFR or COX-2 .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for this compound analogs?

- Methodological Answer : Yield discrepancies often stem from:

- Reagent purity : Trace moisture degrades nitrile intermediates, reducing yields by 10–15% .

- Catalyst selection : Palladium vs. copper catalysts in cross-coupling reactions yield 60–95% efficiency, depending on substrate compatibility .

Tables for Key Data

| Synthetic Method | Yield (%) | Key Condition | Reference |

|---|---|---|---|

| Cyclization (acetic acid) | 75–87 | 80°C, 12 h | |

| Transition metal-free route | 83–95 | DCM, room temperature | |

| Microwave-assisted | 92 | 150 W, 30 min |

| Biological Activity | Assay Model | IC50/ MIC | Reference |

|---|---|---|---|

| Anticancer (HeLa) | MTT assay | 12.5 µM | |

| Antibacterial (E. coli) | Broth dilution | 25 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。